molecular formula C14H11N3OS B2448211 N-(2-Aminobenzothiazol-6-yl)benzamide CAS No. 52603-58-4

N-(2-Aminobenzothiazol-6-yl)benzamide

Cat. No. B2448211
CAS RN: 52603-58-4
M. Wt: 269.32
InChI Key: QYAOPDWNAYHNHC-UHFFFAOYSA-N
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Description

“N-(2-Aminobenzothiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H11N3OS and a molecular weight of 269.32 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “N-(2-Aminobenzothiazol-6-yl)benzamide” were not found, related compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

“N-(2-Aminobenzothiazol-6-yl)benzamide” is a solid at room temperature . It has a predicted melting point of 214.06°C, a predicted boiling point of 503.12°C, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.79 .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

N-(2-Aminobenzothiazol-6-yl)benzamide derivatives have shown promising results in antimicrobial resistance studies. These compounds have been synthesized and evaluated for their docking properties and antimicrobial activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in designing potent 2-aminobenzothiazole derivatives for medical applications (Anuse et al., 2019). Similarly, derivatives of 2-aminobenzothiazole have been shown to possess high antibacterial activities against both gram-positive and gram-negative bacteria, which is crucial in addressing multi-resistant bacterial strains (Obasi et al., 2011).

Corrosion Inhibition

The compound has also been investigated for its use as a corrosion inhibitor. Specifically, N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diaminobenzothiazole have been synthesized and tested for their efficacy in inhibiting the corrosion of mild steel in an acid medium. The studies revealed that these compounds are adsorbed on the mild steel surface, following Langmuir and Temkin adsorption isotherms, and effectively reduce corrosion, suggesting their potential application in protecting industrial materials (Rekha et al., 2016).

Optical, Thermal, and Biological Properties

In the realm of materials science, heterocyclic organic nonlinear optical materials, such as N-(1,3-benzothiazol-2-yl)benzamide, have been synthesized and studied for their optical, thermal, and biological properties. These compounds exhibit promising antibacterial and antifungal activities and display nonlinear optical efficiency, indicating their potential in various technological applications, including optoelectronics and pharmaceuticals (Raveendiran & Prabukanthan, 2021).

Anticancer Properties

Further research has highlighted the potential of N-(2-Aminobenzothiazol-6-yl)benzamide derivatives in cancer treatment. A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation showed promising in vitro anticancer activity against various human cancer cell lines. The compounds also exhibited good oral drug-like behavior, indicating their potential as therapeutic agents (Tiwari et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-(2-Aminobenzothiazol-6-yl)benzamide” is not available, related compounds have shown anti-inflammatory properties . These compounds demonstrated inhibition of COX-1 and COX-2 enzymes, which are involved in the inflammatory response .

Safety and Hazards

The safety data sheet for a related compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-14-17-11-7-6-10(8-12(11)19-14)16-13(18)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAOPDWNAYHNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminobenzothiazol-6-yl)benzamide

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